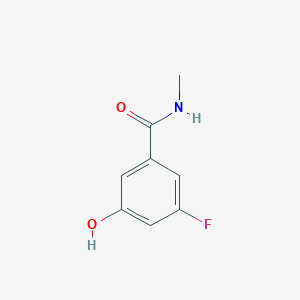

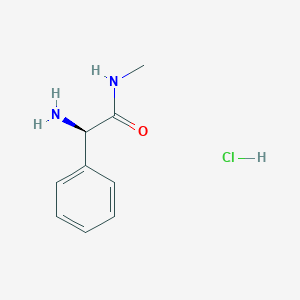

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride

説明

“(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves stirring ®-(-)-2-Phenylglycine methyl ester hydrochloride (2.00 g, 9.92 mmol, 1.0 eq.) at room temperature for 18 hours in a methylamine solution 33% in ethanol (30 ml). The solvents are then evaporated under vacuum. Diethyl ether (100 ml) is added to the resulting yellow/orange gum, which is then evaporated under vacuum (x3). After trituration in dichloromethane/diethylether (1/10), the resulting precipitate is filtered over fritte to afford the compound as a yellow/brownish powder .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. As of now, I don’t have specific information on the physical and chemical properties of "(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride" .科学的研究の応用

- Chemical Databases : Information on the compound can be found in chemical databases like PubChem.

- Recent Publications : Conduct a search for scientific publications mentioning the compound name in databases like ScienceDirect or Scopus.

- Patent Literature : Investigate patent databases to see if “(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride” is mentioned as part of any inventions or applications.

The compound has shown rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects . The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects in a mouse study and unlike (2S,6S)-HNK, (2R,6R)-HNK caused no significant changes in locomotion or coordination .

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

This compound is used in chemical research. It’s stored in an inert atmosphere at room temperature.

(2R,2’R)-threo- (+)-Methylphenidate Hydrochloride

This compound is more potent in the induction of locomotor activity and has a higher affinity for the dopamine transporter than the (2S,2’S)-(–)-threo-enantiomer . It’s used in the field of neuroscience research .

Safety And Hazards

Safety data for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .

特性

IUPAC Name |

(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDDEENAJBZGLB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride | |

CAS RN |

1423015-70-6 | |

| Record name | Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)

![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)